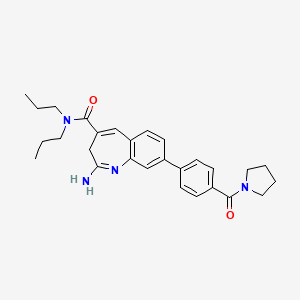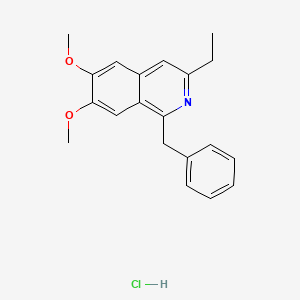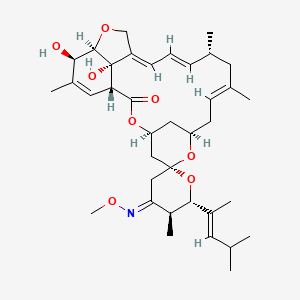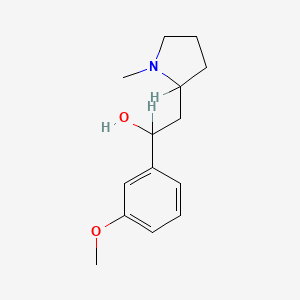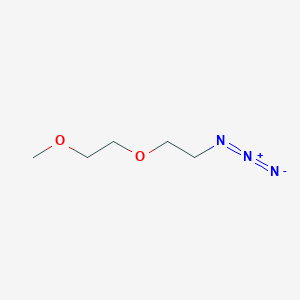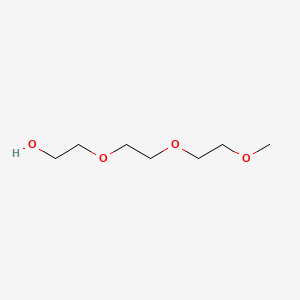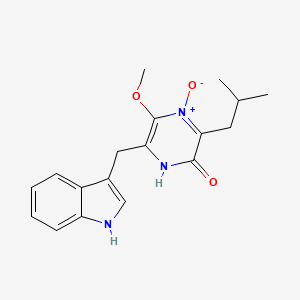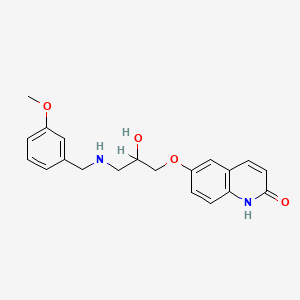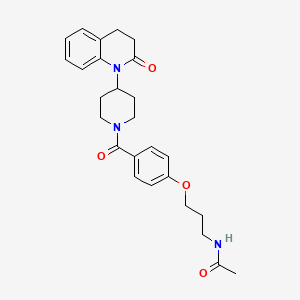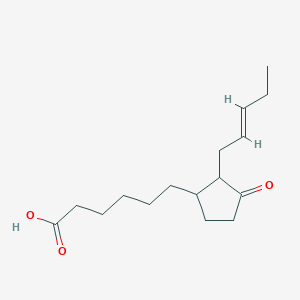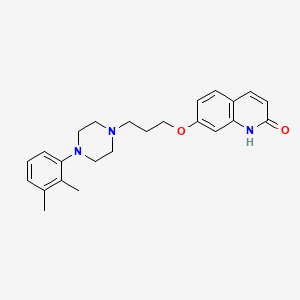![molecular formula C18H17N3O2 B1677499 6-(7-ヒドロキシ-6,7-ジヒドロ-5H-ピロロ[1,2-c]イミダゾール-7-イル)-N-メチル-2-ナフタミド CAS No. 426219-18-3](/img/structure/B1677499.png)
6-(7-ヒドロキシ-6,7-ジヒドロ-5H-ピロロ[1,2-c]イミダゾール-7-イル)-N-メチル-2-ナフタミド
概要
説明
オルテロネル (TAK-700): は、アンドロゲンホルモン産生における重要な酵素である17,20-リアーゼの、経口投与可能な非ステロイド性、選択的、可逆的阻害剤です . 主に、転移性去勢抵抗性前立腺癌の治療における可能性について研究されています .
製法
合成経路および反応条件: オルテロネルの合成には、ピロロ[1,2-c]イミダゾールコア構造の形成が含まれます。 重要なステップには、適切な前駆体の環化が、制御された条件下で行われ、目的の複素環式化合物が生成されることが含まれます .
工業的製造方法: オルテロネルの工業的製造は、一般的に、化合物の純度と効力を確保するために、精製および結晶化プロセスを含む、多段階の有機合成を伴います .
科学的研究の応用
作用機序
生化学分析
Biochemical Properties
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . This interaction is crucial as it can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.
Cellular Effects
The effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of RIPK1 can prevent necroptosis, thereby protecting cells from programmed necrosis . This compound also affects other cellular pathways, potentially altering the expression of genes involved in inflammation and cell survival.
Molecular Mechanism
At the molecular level, 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric pocket of RIPK1, acting as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide change over time. Studies have shown that the compound is relatively stable, but its activity can decrease due to degradation . Long-term exposure to this compound in vitro has demonstrated sustained inhibition of necroptosis, although the exact duration of its effectiveness can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide vary with different dosages in animal models. At lower doses, it effectively inhibits necroptosis without significant toxicity . At higher doses, adverse effects such as toxicity and off-target interactions may occur. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide: is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, potentially influencing cellular energy balance and biosynthetic processes.
Transport and Distribution
Within cells and tissues, 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can impact its effectiveness and potential side effects. Understanding these transport mechanisms is essential for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Orteronel involves the formation of a pyrrolo[1,2-c]imidazole core structure. The key steps include the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic compound .
Industrial Production Methods: Industrial production of Orteronel typically involves multi-step organic synthesis, including purification and crystallization processes to ensure the compound’s purity and efficacy .
化学反応の分析
反応の種類: オルテロネルは、以下を含むさまざまな化学反応を起こします。
還元: 水素の付加または酸素の除去を伴います。
一般的な試薬および条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます .
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシ化誘導体が生成され、還元によって脱水素化体が生成される場合があります .
類似化合物との比較
特性
IUPAC Name |
6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-19-17(22)14-3-2-13-9-15(5-4-12(13)8-14)18(23)6-7-21-11-20-10-16(18)21/h2-5,8-11,23H,6-7H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFIJIOIVJZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3(CCN4C3=CN=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-23-0 | |
| Record name | 6-[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
